molecular formula C6H5FN2O2 B053378 5-Fluoro-2-nitroaniline CAS No. 2369-11-1

5-Fluoro-2-nitroaniline

Cat. No.: B053378
CAS No.: 2369-11-1
M. Wt: 156.11 g/mol
InChI Key: PEDMFCHWOVJDNW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Fluoro-2-nitroaniline is a significant organic synthesis intermediate . .

Mode of Action

It is known that nitroanilines can undergo a series of reactions, including nitration and conversion from the nitro group to an amine

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its role as an organic synthesis intermediate , it may be involved in various chemical reactions, but the exact pathways and their downstream effects require further investigation.

Pharmacokinetics

Some computational chemistry data suggest that it has a hydrophobicity reference value (xlogp) of 13 , which could influence its absorption and distribution in the body.

Result of Action

As an organic synthesis intermediate , it may participate in various chemical reactions that could potentially affect cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, safety data suggest that it should be stored in a cool, well-ventilated area away from oxidizing agents , indicating that its stability and action could be affected by temperature and exposure to certain chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitroaniline typically involves the nitration of 5-fluoroaniline. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and stability. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDMFCHWOVJDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178352
Record name 5-Fluoro-2-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-11-1
Record name 5-Fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
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Record name 5-Fluoro-2-nitroaniline
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Record name 2369-11-1
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Record name 5-Fluoro-2-nitroaniline
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Record name 5-fluoro-2-nitroaniline
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Record name 5-FLUORO-2-NITROANILINE
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Synthesis routes and methods

Procedure details

2,4-Difluoronitrobenzene (1.0 eq) was placed in a dry round-bottomed flask equipped with a dry ice condenser charged with acetone/dry ice. Ammonia was condensed into the flask and the resulting solution was stirred at reflux for 7 hours. A yellow precipitate was formed within 1 hour. After 7 hours, the condenser was removed and the liquid ammonia was allowed to evaporate over several hours. The crude product was purified by flash chromatography on silica gel (85:15 hexanes:EtOAc, product at Rf=0.32, contaminant at Rf=0.51). GC/MS m/z 156.1 (M+), Rt 11.16 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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